![molecular formula C15H14N2O3S B5738899 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5738899.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide, commonly known as CA-074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to selectively inhibit the activity of cathepsin B, a lysosomal cysteine protease that plays a critical role in a variety of physiological and pathological processes.
Applications De Recherche Scientifique
CA-074 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and osteoporosis. In cancer, cathepsin B has been shown to play a critical role in tumor progression and metastasis, and CA-074 has been shown to inhibit these processes in preclinical studies. In Alzheimer's disease, cathepsin B has been implicated in the accumulation of amyloid beta plaques, and CA-074 has been shown to reduce amyloid beta levels in animal models. In osteoporosis, cathepsin B has been shown to play a role in bone resorption, and CA-074 has been shown to reduce bone loss in animal models.
Mécanisme D'action
CA-074 selectively inhibits the activity of cathepsin B by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrates, which are critical for a variety of physiological and pathological processes. The inhibition of cathepsin B by CA-074 has been shown to have a variety of downstream effects, including the inhibition of tumor cell invasion and metastasis, the reduction of amyloid beta levels in Alzheimer's disease, and the reduction of bone loss in osteoporosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CA-074 are primarily related to the inhibition of cathepsin B activity. In cancer, the inhibition of cathepsin B by CA-074 has been shown to reduce tumor cell invasion and metastasis, as well as induce apoptosis in cancer cells. In Alzheimer's disease, the reduction of amyloid beta levels by CA-074 has been shown to reduce neuronal damage and improve cognitive function. In osteoporosis, the reduction of bone loss by CA-074 has been shown to improve bone density and reduce the risk of fractures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CA-074 in lab experiments include its high selectivity for cathepsin B, its well-established synthesis method, and its extensive preclinical data supporting its potential therapeutic applications. The limitations of using CA-074 in lab experiments include its low solubility in aqueous solutions, its potential for off-target effects on other cysteine proteases, and the need for further studies to establish its safety and efficacy in clinical trials.
Orientations Futures
For the study of CA-074 include the development of more potent and selective inhibitors of cathepsin B, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in other diseases, such as inflammatory disorders and infectious diseases. Additionally, further studies are needed to elucidate the downstream effects of cathepsin B inhibition by CA-074 and to identify potential biomarkers for patient selection and monitoring in clinical trials.
Méthodes De Synthèse
The synthesis of CA-074 involves the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the addition of 2-aminophenol and carbon disulfide to form the corresponding thiourea. The final step involves the reaction of the thiourea with 2-chloro-N-(2-hydroxyphenyl)acetamide to form CA-074. The purity of the synthesized compound can be confirmed by HPLC and NMR spectroscopy.
Propriétés
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-11-6-4-5-10(9-11)14(19)17-15(21)16-12-7-2-3-8-13(12)18/h2-9,18H,1H3,(H2,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFVPAAXTHAFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.